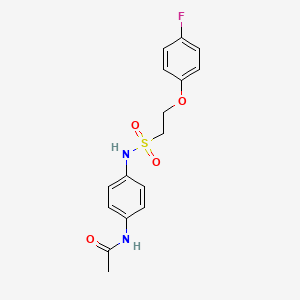
N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide, commonly known as FPESA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPESA is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
Magadum and Yadav (2018) discuss chemoselective monoacetylation in the synthesis of an antimalarial drug intermediate, emphasizing the role of catalysts and acyl donors in optimizing chemical reactions (Magadum & Yadav, 2018). This research underscores the importance of selective acetylation techniques, which could be relevant for modifying the acetamide group in the target compound to enhance its biological activity or solubility.
Electronic and Biological Interactions
Bharathy et al. (2021) explore the electronic behavior, wave function, and biological properties of a similar acetamide compound, providing insights into how such compounds interact with biological systems. Their study uses molecular docking to assess potential antifungal and anticancer activities, demonstrating the application of computational tools in drug discovery (Bharathy et al., 2021).
Anticancer and Analgesic Activities
Research by Rani et al. (2014) on 2-(substituted phenoxy) acetamide derivatives showcases the potential of these compounds in developing new therapeutic agents with anticancer, anti-inflammatory, and analgesic activities. This study highlights the structure-activity relationships essential for designing more effective drugs (Rani et al., 2014).
Glutaminase Inhibition
Shukla et al. (2012) focus on the synthesis and evaluation of BPTES analogs as glutaminase inhibitors, relevant for cancer therapy. This research points to the potential of acetamide derivatives in inhibiting key enzymes involved in cancer cell metabolism, offering a route to targeted cancer therapies (Shukla et al., 2012).
Synthesis and Characterization
Man-li (2008) discusses the synthesis and characterization of novel acetamide derivatives, emphasizing the importance of structural analysis in understanding compound properties. This work is foundational for developing new compounds with specified biological activities (Yang Man-li, 2008).
Immunomodulatory Effects
Wang et al. (2004) investigate the immunomodulatory effects of a novel synthetic compound, highlighting its potential in enhancing immune responses to tumors. This study illustrates the therapeutic potential of acetamide derivatives in modulating immune system components for cancer therapy (Wang et al., 2004).
Propiedades
IUPAC Name |
N-[4-[2-(4-fluorophenoxy)ethylsulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-12(20)18-14-4-6-15(7-5-14)19-24(21,22)11-10-23-16-8-2-13(17)3-9-16/h2-9,19H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWSDLQLPNYJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)

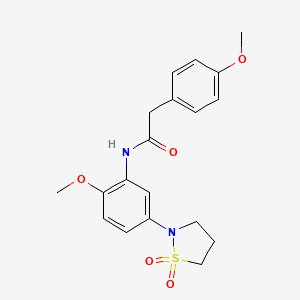

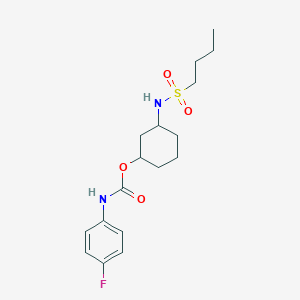
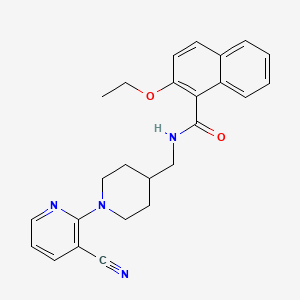
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2382347.png)
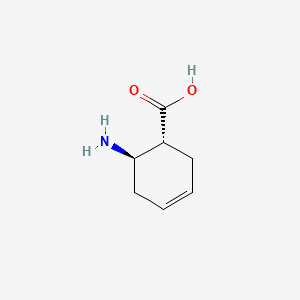
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-(3-pyridinylmethyl)-2(1H)-pyridinone](/img/structure/B2382351.png)
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)

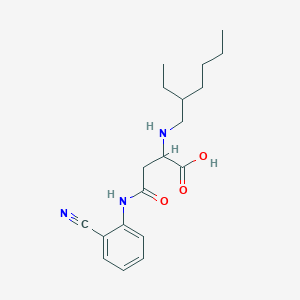
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382357.png)
